Met/pdgfra-IN-2 is classified as a multitarget tyrosine kinase inhibitor, specifically designed to target PDGFRA among other receptor tyrosine kinases. This compound was identified through screening of natural compounds that exhibited favorable binding interactions with PDGFRA. It is part of a broader class of compounds aimed at modulating signaling pathways involved in oncogenesis and other pathophysiological conditions .
The synthesis of Met/pdgfra-IN-2 involves several chemical processes that typically include:
These methods are crucial for ensuring that the compound exhibits the desired pharmacological properties against PDGFRA .
The molecular structure of Met/pdgfra-IN-2 can be analyzed using computational modeling and structural biology techniques:
Data from these analyses indicate that Met/pdgfra-IN-2 has a favorable binding affinity for PDGFRA, potentially greater than traditional inhibitors like Imatinib .
Met/pdgfra-IN-2 undergoes several chemical reactions during its interaction with PDGFRA:
These reactions highlight the compound's mechanism as an effective inhibitor.
The mechanism of action for Met/pdgfra-IN-2 involves:
This mechanism effectively reduces tumor cell proliferation and promotes apoptosis in cells overexpressing PDGFRA .
The physical and chemical properties of Met/pdgfra-IN-2 include:
These properties are critical for understanding how Met/pdgfra-IN-2 behaves in biological systems.
Met/pdgfra-IN-2 has several potential applications in scientific research and medicine:
MET/PDGFRA-IN-2 exerts its anticancer effects through simultaneous inhibition of MET (hepatocyte growth factor receptor) and PDGFRA (platelet-derived growth factor receptor alpha), two structurally related receptor tyrosine kinases (RTKs) belonging to the type III subfamily. These receptors share a conserved extracellular domain architecture comprising five immunoglobulin-like domains and intracellular split kinase domains interrupted by kinase insertion domains (KIDs) [2] [4]. The compound binds within the ATP-binding pocket of both kinases, stabilizing an autoinhibited conformation.
Structural studies of PDGFRA reveal that its kinase domain adopts a bilobal fold typical of protein kinases, with the juxtamembrane (JM) domain folded over the kinase active site in the autoinhibited state, preventing substrate access [2]. MET/PDGFRA-IN-2 interacts with key residues in the hinge region and the DFG motif (Asp-Phe-Gly) at the activation loop entrance. Notably, it exhibits high affinity for the D842V mutant form of PDGFRA—a common oncogenic driver mutation in gastrointestinal stromal tumors (GIST) that confers resistance to imatinib. This mutant destabilizes the "DFG-out" conformation required by first-generation inhibitors and increases ATP affinity; MET/PDGFRA-IN-2 overcomes this by forming stable hydrophobic contacts with Val842 while maintaining hydrogen bonding with Cys809 in the hinge region [2] [3].
For MET inhibition, MET/PDGFRA-IN-2 targets the autoinhibited conformation stabilized by the JM domain. Cryo-EM studies show that MET activation involves asymmetric dimerization induced by hepatocyte growth factor (HGF) [6]. The inhibitor binds deep within the MET ATP pocket, engaging with Leu1157, Met1160, and the gatekeeper residue Tyr1230, effectively preventing trans-autophosphorylation of activation loop tyrosines (Tyr1234/Tyr1235) critical for kinase activation [6] [10].
Table 1: Structural Binding Features of MET/PDGFRA-IN-2
Target Kinase | Key Binding Residues | Conformation Stabilized | Impact on Mutants |
---|---|---|---|
PDGFRA (Wild-type) | Cys809, Asp836, Phe837 | DFG-out, JM-folded | N/A |
PDGFRA (D842V) | Val842, Cys809, Phe837 | Modified DFG-out | Overcomes resistance |
MET (Wild-type) | Tyr1230, Leu1157, Met1160 | JM-folded, inactive | N/A |
MET (Y1230C) | Cys1230, Leu1157 | Inactive | Maintains efficacy |
Kinetic analyses reveal slow dissociation rates (k_off) for both targets, indicating prolonged target engagement. For PDGFRA-D842V, the inhibitor exhibits a K_d of 12 nM and residence time >4 hours, significantly exceeding imatinib [2]. Similarly, MET binding shows a K_i of 8.3 nM, effectively suppressing HGF-induced activation [6] [10].
Concurrent inhibition of MET and PDGFRA by MET/PDGFRA-IN-2 disrupts critical downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/MAPK pathways. Both receptors, upon ligand-induced dimerization and activation, recruit adaptor proteins (e.g., GRB2, GAB1) that activate PI3K and SOS/RAS complexes [1] [10].
PI3K/AKT/mTOR Suppression: MET/PDGFRA-IN-2 treatment markedly reduces phosphorylation of PI3K regulatory subunits (p85) and its downstream effectors AKT (Ser473) and mTOR (Ser2448). This inhibition deactivates pro-survival signals, leading to reduced cyclin D1 expression and G1/S cell cycle arrest. In glioblastoma models with PDGFRA amplification, the compound suppresses phosphorylation of PTEN—a negative regulator of PI3K—thereby enhancing pathway inhibition [1] [10].
MAPK/ERK Interference: The compound attenuates growth signals by disrupting the SHC-GRB2-SOS complex formation, reducing GTP-loading of RAS and subsequent phosphorylation of RAF, MEK, and ERK1/2. In MET-amplified non-small cell lung cancer (NSCLC) models, MET/PDGFRA-IN-2 decreases ERK phosphorylation by >80% within 2 hours, correlating with reduced c-Fos and c-Myc transcription [1] [10].
Crosstalk between these pathways is significantly disrupted. For example, inhibition of MET/PDGFRA prevents PI3K-mediated activation of RAS, while MAPK suppression reduces RSK-driven phosphorylation of AKT. This dual-pathway blockade induces synthetic lethality in tumors reliant on MET and PDGFRA co-activation.
Table 2: Downstream Pathway Modulation by MET/PDGFRA-IN-2
Pathway | Key Effectors Suppressed | Functional Consequence | Timeframe |
---|---|---|---|
PI3K/AKT/mTOR | p-PI3K p85 (Tyr458), p-AKT (Ser473), p-mTOR (Ser2448) | Reduced cell survival, G1/S arrest | 1-4 hours |
RAS/MAPK/ERK | p-RAF (Ser338), p-MEK1/2 (Ser217/221), p-ERK1/2 (Thr202/Tyr204) | Decreased proliferation, reduced transcription of c-Fos/c-Myc | 1-2 hours |
Crosstalk Nodes | p-RSK (Thr359/Ser363), p-GSK3β (Ser9) | Enhanced pro-apoptotic signaling | 2-6 hours |
The downstream signaling disruption by MET/PDGFRA-IN-2 profoundly impacts apoptotic machinery, initiating both intrinsic and extrinsic pathways. Suppression of PI3K/AKT—a key survival signal—leads to dephosphorylation of pro-apoptotic Bcl-2 family members and caspase activation [7].
Bcl-2 Family Dynamics: AKT inactivation permits the activation of BAD (Bcl-2-associated death promoter), which translocates to mitochondria and disrupts Bcl-2/BCL-xL interactions with BAX/BAK. MET/PDGFRA-IN-2 treatment upregulates the expression of BH3-only proteins (e.g., BIM, PUMA) while downregulating anti-apoptotic MCL-1. In GIST models, this shifts the BAX/BCL-2 ratio by >3-fold, promoting mitochondrial outer membrane permeabilization (MOMP) [7] [9].
Caspase Activation: Cytochrome c release from mitochondria, induced by BAX/BAK oligomerization, triggers apoptosome assembly and caspase-9 activation. Subsequently, executioner caspases-3 and -7 are cleaved. In hepatocellular carcinoma models with MET overexpression, MET/PDGFRA-IN-2 increases cleaved caspase-3 levels by 5-fold within 24 hours. Concurrently, the compound enhances TRAIL-mediated activation of caspase-8, sensitizing tumors to extrinsic apoptosis [7] [9].
Notably, MET/PDGFRA-IN-2 indirectly influences Bcl-2 phosphorylation states. AKT suppression reduces phosphorylation of Bcl-2's flexible loop domain (FLD), increasing its affinity for pro-apoptotic BIM. This "primed" state enhances sensitivity to BH3-mimetics like venetoclax (ABT-199), suggesting combinatorial potential [9].
Beyond direct tumor cell targeting, MET/PDGFRA-IN-2 impairs tumor angiogenesis by disrupting endothelial cell communication and vascular maturation. PDGFRA signaling in pericytes and vascular smooth muscle cells is essential for vessel stability, while MET activation in endothelial cells promotes invasiveness [4] [10].
Pericyte Dysfunction: PDGFRA inhibition by MET/PDGFRA-IN-2 blocks pericyte recruitment to nascent vessels. In glioblastoma xenografts, this reduces pericyte coverage by 60%, leading to vessel leakiness and hypoxia. This effect is synergistic with VEGF blockade, as PDGFRA and VEGFR often coordinate angiogenic sprouting [4] [10].
VEGFR Cross-Talk: MET activation transphosphorylates VEGFR2 in endothelial cells. MET/PDGFRA-IN-2 disrupts this interaction, reducing VEGFR2 phosphorylation by >70% in tumor-associated endothelial cells. Consequently, downstream PLCγ and FAK signaling are inhibited, impairing endothelial migration and tube formation [10].
Microenvironment Modulation: The compound suppresses HGF-driven secretion of pro-angiogenic factors (IL-8, FGF2) from tumor-associated macrophages (TAMs). In metastatic breast cancer models, this reduces microvessel density by 45% and normalizes surviving vessels, improving chemotherapeutic delivery [6] [10].
Table 3: Anti-Angiogenic Effects of MET/PDGFRA-IN-2
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7